Phenethyl cinnamate

説明

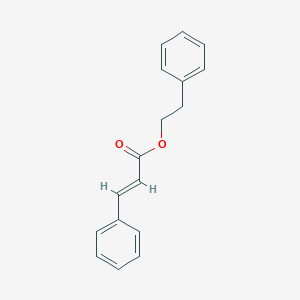

Structure

3D Structure

特性

IUPAC Name |

2-phenylethyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQVZIANGRDJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047605 | |

| Record name | Phenethyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-53-7 | |

| Record name | Phenethyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Natural Occurrence and Biosynthesis of Phenethyl Cinnamate

Identification and Isolation from Natural Sources

Phenethyl cinnamate (B1238496) is a naturally occurring ester identified in a variety of plant and animal products. One of the most significant natural sources of this compound is bee propolis, a resinous mixture produced by honeybees. nnfcc.co.uk Propolis composition, including the presence of phenethyl cinnamate, varies depending on the geographical location and the plant sources available to the bees. researchgate.net For instance, it has been identified in propolis from regions in Europe and India. researchgate.netfrontiersin.org Beyond propolis, this compound can be extracted from the bud extract of Populus balsamifera, commonly known as the balsam poplar. scentree.co The compound is also found in various flowers and leaves, contributing to their fragrance. wikipedia.org

The isolation of this compound from these natural sources typically involves extraction and chromatography techniques. Natural isolates are obtained from their sources using methods like fractional distillation, which separates chemical compounds based on their boiling points without inducing chemical changes. nih.gov For compounds within a complex mixture like propolis or plant extracts, initial extraction is often performed with a solvent such as ethanol (B145695) or n-hexane. frontiersin.org Following extraction, chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are employed to separate and identify the individual components, including this compound. researchgate.nettandfonline.com

Elucidation of Biosynthetic Pathways and Precursors

The biosynthesis of this compound is a multi-step process that combines products from two distinct branches of the phenylpropanoid pathway. The core precursors, L-phenylalanine and phenethyl alcohol, are synthesized in plants and microorganisms, ultimately combining to form the final ester.

The foundational pathway for the biosynthesis of this compound is the shikimate pathway. frontiersin.orgnih.gov This essential metabolic route is found in plants, bacteria, fungi, and algae, but not in mammals. wikipedia.orgfrontiersin.org It is responsible for producing the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. nih.gov The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) and proceeds through seven enzymatic steps to yield chorismate. nnfcc.co.ukwikipedia.org Chorismate serves as a critical branch point, leading to the synthesis of L-phenylalanine, which is the primary precursor for both the cinnamate and phenethyl alcohol moieties of the final compound. nnfcc.co.ukpatsnap.com It is estimated that a significant portion of all carbon fixed by plants, potentially over 30%, is channeled through this pathway to produce aromatic compounds. frontiersin.orgnih.gov

The formation of cinnamic acid from L-phenylalanine marks the first committed step of the phenylpropanoid pathway. wikipedia.org This conversion is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). patsnap.comwikipedia.org PAL facilitates a non-oxidative deamination reaction, where the amino group of L-phenylalanine is eliminated as ammonia, resulting in the formation of trans-cinnamic acid. tandfonline.comwikipedia.org This enzymatic reaction is crucial as it diverts the flow of carbon from primary metabolism (amino acid synthesis) to the vast array of secondary metabolites derived from cinnamate, including flavonoids, lignins, and various esters. frontiersin.orgpatsnap.com The activity of PAL is widespread in plants and some microorganisms, such as the yeast Rhodotorula, which can convert L-phenylalanine into cinnamic acid. tandfonline.comwikipedia.org

Phenethyl alcohol, the second key precursor, is also derived from L-phenylalanine, primarily through the Ehrlich pathway in yeasts and plants. nih.gov This pathway involves a series of enzymatic steps. First, L-phenylalanine undergoes transamination, catalyzed by an aminotransferase, to form phenylpyruvate. nih.gov Next, phenylpyruvate is decarboxylated by a phenylpyruvate decarboxylase to produce 2-phenylacetaldehyde. nih.gov In the final step, an alcohol dehydrogenase reduces 2-phenylacetaldehyde to 2-phenylethanol (B73330) (phenethyl alcohol). researchgate.netnih.gov This volatile alcohol is a significant component of the aroma of many flowers, most notably roses, and is also produced by various microorganisms, including the yeast Saccharomyces cerevisiae. researchgate.netwikipedia.org

The final step in the biosynthesis of this compound is the esterification of cinnamic acid with phenethyl alcohol. scentree.co This reaction involves the formation of an ester bond between the carboxyl group of cinnamic acid and the hydroxyl group of phenethyl alcohol. In living organisms, this process is catalyzed by enzymes, likely belonging to the alcohol acyltransferase (AAT) family, which are known to catalyze the formation of volatile esters from alcohols and acyl-CoA molecules. While the specific enzyme for this compound has not been fully characterized in all organisms, lipase-catalyzed esterification of cinnamic acid and phenethyl alcohol has been demonstrated in vitro. nih.gov These enzymatic reactions are reversible, but the formation of the ester is favored under specific cellular conditions. researchgate.netresearchgate.net

Pathways for Phenethyl Alcohol Production

Ecological Significance and Distribution

The compound is also widely distributed in bee propolis, where it contributes to the defense of the hive. nnfcc.co.ukfrontiersin.org Propolis is used by bees to seal cracks in the hive and protect it from pathogens. nnfcc.co.uk The presence of compounds like this compound and the related caffeic acid phenethyl ester (CAPE) imparts antimicrobial and anti-inflammatory properties to the propolis, helping to maintain a sterile environment within the colony. nih.govresearchgate.net The distribution of this compound is therefore linked to both plant reproductive strategies and the chemical defense mechanisms of honeybee colonies. Its presence has been noted in various plant species and in propolis from diverse geographic origins. frontiersin.orgscentree.co

Iii. Synthetic Methodologies for Phenethyl Cinnamate and Its Derivatives

Chemical Synthesis Approaches

The principal chemical route for producing phenethyl cinnamate (B1238496) is the esterification of phenethyl alcohol with cinnamic acid. scentree.co This process, commonly a Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction can be effectively catalyzed by a small amount of concentrated sulfuric acid. scentree.co To improve the synthesis yield, more reactive derivatives of cinnamic acid, such as cinnamic anhydride (B1165640) or chlorocinnamic acid, can be utilized, although these are typically more expensive. scentree.co

The synthesis of phenethyl cinnamate is an equilibrium-limited reaction. To drive the reaction toward the product side and maximize the yield, several parameters are optimized:

Molar Ratio of Reactants: Adjusting the initial molar ratio of phenethyl alcohol to cinnamic acid is a key optimization strategy. Using an excess of one reactant, typically the alcohol, can shift the equilibrium to favor the formation of the ester. However, very high concentrations of the alcohol can sometimes inhibit the catalyst, particularly in enzymatic reactions. nih.gov

Catalyst Concentration: The amount of acid catalyst influences the reaction rate. While a higher concentration can speed up the reaction, it can also lead to undesirable side reactions and increase the difficulty of purification.

Temperature and Time: The reaction temperature is a critical factor that affects the rate of esterification. Higher temperatures generally accelerate the reaction, but can also promote side product formation. The reaction time is optimized to achieve the highest possible conversion without degrading the product.

Water Removal: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back toward the reactants, thereby reducing the yield. Efficient removal of water, often through azeotropic distillation using a Dean-Stark apparatus, is a common technique to drive the reaction to completion.

Traditional chemical synthesis methods using mineral acids like sulfuric acid can present environmental challenges, including corrosion, catalyst recovery issues, and pollution. google.com This has led to the exploration of more environmentally friendly or "green" synthesis routes. google.com

To address the drawbacks of traditional mineral acid catalysts, significant research has focused on developing alternative, more sustainable catalysts. The goal is to enhance yield and selectivity while simplifying the process and reducing environmental impact.

Solid Acid Catalysts: These catalysts are a major area of development. Being in a different phase from the reaction mixture (heterogeneous catalysis), they can be easily separated by filtration and are often reusable, which lowers costs and reduces waste. Examples investigated for esterification reactions include:

Ion-Exchange Resins: These are polymeric materials with acidic functional groups that can effectively catalyze esterification.

Graphene Oxide: This material has been used to catalyze the formation of cinnamic acid derivatives under solvent-free conditions, offering the advantage of recyclability without significant loss of activity. nih.gov

Boron-based Catalysts: Borane catalysts like B(C₆F₅)₃ have been successfully used for Fischer esterification of cinnamic acids. nih.gov

Organocatalysts: Small organic molecules that can act as catalysts have also been employed. For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DABCO (1,4-Diazabicyclo[2.2.2]octane) have been used as Brønsted base catalysts to facilitate the esterification of cinnamic acid derivatives. nih.gov

Advanced Catalytic Systems:

N-Heterocyclic Carbene (NHC) Catalysts: NHC catalysts have been used to synthesize cinnamate esters from cinnamaldehyde (B126680) through oxidative esterification. nih.gov

Metal-based Catalysts: Ytterbium triflate has been shown to be an effective catalyst, achieving high yields in specific solvents. vulcanchem.com Other research has explored chromium-based polyoxometalate catalysts for the oxidative esterification of cinnamyl alcohols. nih.gov

These advanced catalytic approaches represent a move toward more efficient, selective, and environmentally benign methods for synthesizing this compound and its derivatives.

Esterification Reactions and Optimizations

Advanced Synthetic Techniques and Process Intensification

Modern synthetic chemistry emphasizes efficiency, sustainability, and process control. Advanced techniques such as continuous-flow synthesis and green chemistry approaches are being applied to the production of cinnamates and their derivatives to meet these goals.

Continuous-flow microreactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and precise control over reaction parameters. A highly efficient method for synthesizing cinnamamides, which are structurally related to this compound, has been developed using an enzymatic process within a continuous-flow microreactor. mdpi.comresearchgate.net This approach utilizes Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, to catalyze the ammonolysis reaction between methyl cinnamates and phenylethylamines. mdpi.comresearchgate.net

The model reaction between methyl cinnamate and phenethylamine (B48288) was studied to optimize conditions. mdpi.com Key parameters such as solvent, temperature, substrate ratio, and residence time were investigated to maximize yield. mdpi.comresearchgate.net Tert-amyl alcohol was identified as a suitable solvent, promoting the reaction more effectively than other media. mdpi.com The optimal temperature was found to be 45 °C, with a residence time of 40 minutes achieving the best conversion rates. mdpi.comresearchgate.net This method is notable for its mild reaction conditions, short reaction times, and the reusability of the enzyme catalyst, presenting a rapid and economical strategy for producing cinnamamide (B152044) derivatives. researchgate.net

| Parameter | Optimal Condition/Value | Reference |

|---|---|---|

| Catalyst | Lipozyme® TL IM | mdpi.comresearchgate.net |

| Reaction Type | Enzymatic Amidation | mdpi.com |

| Solvent | tert-Amyl Alcohol | mdpi.com |

| Temperature | 45 °C | mdpi.comresearchgate.net |

| Residence Time | 40 minutes | mdpi.comresearchgate.net |

| Max Conversion (Example) | 91.3% (for N-(4-chlorophenethyl)cinnamamide) | researchgate.net |

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. Several environmentally benign methods have been developed for synthesizing cinnamic acid esters. Sonochemistry, the application of ultrasound to chemical reactions, has been used for the Fischer esterification of cinnamic acid and ethanol (B145695), resulting in a 96.61% yield of ethyl cinnamate in just 40 minutes. kemdikbud.go.id This technique is considered more efficient and faster than classical methods. kemdikbud.go.id

Other green approaches include:

Microwave Irradiation: The use of Aliquat® 336 as a phase-transfer catalyst under microwave irradiation provides a mild, green procedure for synthesizing cinnamate esters. researchgate.net

Benign Solvents: Performing reactions in water, a benign solvent, has been demonstrated for cinnamic acid derivatization, offering an environmentally friendly alternative to traditional organic solvents. beilstein-journals.org

Alternative Catalysts: The development of low-cost, efficient catalysts is a key area of green synthesis. Iron(III) salts have been used to catalyze the condensation of aldehydes with carboxylic anhydrides to produce cinnamic esters. google.com Similarly, palladium N-heterocyclic carbene complexes have been employed as effective catalysts for the Mizoroki-Heck cross-coupling reaction in water to yield cinnamic acids and esters. ajol.info

One-Pot Processes: A single-step process for the direct oxidation of cinnamaldehydes or cinnamyl alcohols into their corresponding alkyl cinnamates using an oxidizing agent and a catalyst simplifies the synthesis and reduces waste. google.com

Continuous-Flow Microreactor Synthesis

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design and synthesis of analogs allow for the systematic exploration of how structural modifications influence biological activity. The this compound scaffold can be modified at two primary sites: the phenethyl moiety and the cinnamate moiety.

The phenethyl portion of the molecule is typically derived from phenethyl alcohol or phenethylamine. Modifications can be introduced by using substituted versions of these starting materials. For instance, in the synthesis of derivatives of Caffeic Acid Phenethyl Ester (CAPE), a related compound, various amides and esters are produced by inducing chemical variations in the phenethyl moiety. nih.govpreprints.org

A common strategy involves the esterification or amidation of a cinnamic acid derivative with a library of different alcohols or amines. To synthesize phenethyl p-coumarate, p-coumaric acid is first protected and activated to its acid chloride, which is then reacted with phenethyl alcohol. ukm.my A similar process using phenethylamine yields the corresponding amide, N-phenethyl-p-coumaramide. ukm.my By using substituted phenethyl alcohols or phenethylamines (e.g., 4-hydroxyphenethylamine), functional groups such as hydroxyls can be introduced onto the phenyl ring of the phenethyl moiety, leading to analogs like N-(4-hydroxyphenethyl)cinnamamide. mdpi.com

The cinnamate moiety offers broad scope for structural variation, primarily through substitution on its aromatic ring. nih.gov The choice of the initial benzaldehyde (B42025) or cinnamic acid derivative dictates the substitution pattern of the final product. The difference in substituents on the cinnamoyl group can lead to varied biological activities. ukm.my

Several synthetic routes allow for this modification:

Fischer Esterification: Starting with a library of substituted cinnamic acids and reacting them with an alcohol (like phenethyl alcohol) is a direct approach. nih.gov

Knoevenagel Condensation: This method involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group. For example, various substituted benzaldehyde derivatives can be reacted with an activated form of Meldrum's acid and an alcohol to produce a range of cinnamate esters with different substituents on the phenyl ring. nih.govmdpi.com

Heck Reaction: The palladium-catalyzed coupling of a substituted aryl bromide with an acrylate, such as tert-butyl acrylate, can generate cinnamate esters with diverse aromatic substitutions. ajol.infonih.gov

Wittig Reaction: The reaction of (carbalkoxymethyl)-triphenylphosphonium halides with various unprotected phenolic aldehydes under sonochemical conditions has been used to synthesize natural esters of substituted cinnamic acids. acs.org

| Compound Type | Modification Strategy | Example Starting Materials | Resulting Analog Feature | Reference |

|---|---|---|---|---|

| Phenethyl Moiety Analog | Amidation with substituted amine | Cinnamic acid + 4-Hydroxyphenethylamine | Hydroxyl group on phenethyl ring | mdpi.com |

| Phenethyl Moiety Analog | Esterification with different alcohol | Caffeic acid + Isopentyl alcohol | Isopentyl ester instead of phenethyl | nih.gov |

| Cinnamate Moiety Analog | Knoevenagel condensation | Substituted Benzaldehyde + Meldrum's acid + Alcohol | Substituents (e.g., Cl, F, isopropyl) on cinnamate ring | nih.govtandfonline.com |

| Cinnamate Moiety Analog | Heck Reaction | Substituted Aryl bromide + Acrylate | Varied aromatic substitution on cinnamate ring | nih.gov |

Cinnamides are amide analogs of cinnamic esters and are synthesized through various amidation reactions. A common method involves the acylation of an amine (like phenethylamine) with either cinnamic acid or an activated form like cinnamoyl chloride. mdpi.comnih.gov Efficient coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are often used to facilitate the reaction between the carboxylic acid and the amine. beilstein-journals.orgscielo.br An alternative approach is the direct aldol-type condensation of an amide with an aromatic aldehyde, promoted by polyphosphoric acid, to yield cinnamides. mdpi.com As previously mentioned, enzymatic synthesis in microreactors provides a modern, efficient route to cinnamamides from cinnamic esters. mdpi.comresearchgate.net

The synthesis of the broader class of cinnamic esters is well-established and can be achieved through several classic organic reactions:

Fischer-Speier Esterification: This involves reacting a cinnamic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. nih.govtjpr.orgresearchgate.net

Claisen-Schmidt Condensation: This reaction condenses an aromatic aldehyde (e.g., benzaldehyde) with an acetic acid ester in the presence of a base to form a cinnamic acid ester. google.com

Wittig Reaction: This method provides a stereoselective route to E-cinnamates by reacting an aldehyde with a phosphonium (B103445) ylide. acs.org

These diverse synthetic methodologies provide a robust toolbox for chemists to produce this compound and a vast array of its derivatives for further study in fields such as medicinal chemistry and materials science.

Iv. Biological Activities and Mechanistic Investigations of Phenethyl Cinnamate and Its Derivatives

Antimicrobial Properties

Cinnamic acid and its esters, including phenethyl cinnamate (B1238496), are recognized for their antimicrobial capabilities. nih.gov The structural features of these molecules play a crucial role in their ability to inhibit the growth of various pathogenic microorganisms.

Derivatives of cinnamic acid have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that simple esters of cinnamic acid can possess significant antibacterial effects. For instance, isobutyl cinnamate has shown a broad spectrum of activity against bacteria with Minimum Inhibitory Concentration (MIC) values as low as 12 µM. mdpi.com The antibacterial potency can be influenced by the nature of the ester group; for example, an increase in the length of the alkyl chain in some cinnamate esters has been correlated with increased antibacterial activity. mdpi.com

Research into various cinnamic acid derivatives has provided specific data on their efficacy against pathogenic bacteria. While some derivatives show weak effects with MIC values greater than 5.0 mM, others are significantly more potent. mdpi.com Caffeic acid phenethyl ester (CAPE), a well-known derivative, has demonstrated antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, and Listeria monocytogenes with MIC values between 100 and 400 µM. mdpi.com However, it showed no inhibition against Pseudomonas aeruginosa and Escherichia coli at concentrations up to 800 µM. mdpi.com In contrast, other studies have found that P. aeruginosa can be the most sensitive microorganism to certain phytochemicals. nih.gov

| Compound/Derivative | Bacterium | Activity (MIC) |

| Caffeic Acid Phenethyl Ester (CAPE) | Staphylococcus aureus | 100 - 400 µM |

| Caffeic Acid Phenethyl Ester (CAPE) | Enterococcus faecalis | 100 - 400 µM |

| Caffeic Acid Phenethyl Ester (CAPE) | Listeria monocytogenes | 100 - 400 µM |

| Isobutyl Cinnamate | Various Bacteria | 12 - 43 µM |

| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | 458.15 µM |

| Decyl Cinnamate | S. aureus, S. epidermidis, P. aeruginosa | 550.96 µM |

| Benzyl (B1604629) Cinnamate | Escherichia coli | 203 µM |

| Benzyl Cinnamate | Staphylococcus aureus | 252 µM |

The antifungal properties of phenethyl cinnamate and its derivatives are well-documented. tandfonline.comjocpr.com These compounds have shown efficacy against a range of fungal pathogens, including yeasts and filamentous fungi. mdpi.comnih.gov The structure of the cinnamate ester significantly influences its antifungal potency. For example, butyl cinnamate was identified as a highly potent compound against several strains of Candida and other fungi, with a MIC of 626.62 µM. nih.gov In general, ester derivatives of cinnamic acid have been found to be more bioactive against fungi than amide derivatives. nih.gov

The length and structure of the alcohol moiety are critical. Propyl and butyl cinnamate have been shown to be effective, while increasing the alkyl chain length further can sometimes lead to reduced or no activity against certain fungal species. mdpi.com For example, pentyl cinnamate was only weakly active against Aspergillus flavus and Penicillium citrinum and inactive against Candida species. mdpi.com Conversely, decyl cinnamate showed bioactivity against all tested Candida strains. mdpi.com Synthetic derivatives have also been explored, with some showing strong activity against fungi like Rhizoctonia solani and Sclerotium dellfinii. tandfonline.com

| Compound/Derivative | Fungus | Activity (MIC) |

| Butyl Cinnamate | Candida albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 626.62 µM |

| Propyl Cinnamate | Candida albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 672.83 µM |

| Ethyl Cinnamate | Candida albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 726.36 µM |

| Methyl Cinnamate | Candida albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 789.19 µM |

| Benzyl Cinnamate | Aspergillus niger | 50 µM |

| Benzyl Cinnamate | Candida albicans | 43 µM |

| Isobutyl Cinnamate | Yeasts | 12 - 43 µM |

The antimicrobial effects of cinnamic acid derivatives are believed to stem from several mechanisms. nih.gov A primary proposed mechanism is the disruption of the microbial cell membrane. nih.govresearchgate.net The lipophilic nature of compounds like this compound allows them to partition into the lipid bilayer of bacterial and fungal cell membranes, increasing permeability and leading to the leakage of essential intracellular components and eventual cell death. japsonline.com

In fungi, a more specific mechanism involves direct interaction with ergosterol, a vital component of the fungal cell membrane that regulates membrane fluidity and integrity. mdpi.comnih.gov Studies on derivatives like propyl and butyl cinnamate have shown a direct interaction with ergosterol. mdpi.comresearchgate.net This interaction disrupts the plasma membrane's structure and function. Some derivatives are also proposed to interact with the fungal cell wall. mdpi.comresearchgate.net Other reported mechanisms for cinnamic acid derivatives include the inhibition of essential enzymes like ATPases and interference with cell division processes. researchgate.net

Antifungal Activity

Antioxidant Activity

This compound and its analogues are recognized for their antioxidant properties, which are largely attributed to their chemical structure. nih.govontosight.airesearchgate.net The presence of a phenyl ring and a vinyl group in the cinnamic acid moiety contributes to their ability to neutralize reactive oxygen species (ROS). mdpi.com

The primary antioxidant action of many cinnamic acid derivatives is their ability to scavenge free radicals. researchgate.net This activity is significantly enhanced by the presence of hydroxyl groups on the phenyl ring. mdpi.comnih.gov The position and number of these hydroxyl groups are crucial; dihydroxy derivatives generally exhibit stronger antioxidant activity than monohydroxy derivatives. mdpi.com

The mechanism of free radical scavenging can occur through processes such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. This is a common mechanism for phenolic compounds. researchgate.net The resulting antioxidant radical is often stabilized by resonance. In the SET mechanism, the antioxidant can donate an electron to the free radical. The ability of the cinnamic acid structure, particularly with hydroxyl or methoxyl groups, to donate electrons and stabilize the resulting radical is key to this activity. mdpi.com The effectiveness of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, where potent derivatives show high activity. nih.govnih.govscienceopen.com For example, Caffeic Acid Phenethyl Ester (CAPE) is a well-studied, potent free radical scavenger. scienceopen.com

This compound and its derivatives have been shown to inhibit lipid peroxidation, a detrimental process where free radicals attack lipids, leading to cellular damage. mdpi.com This protective effect is a direct consequence of their free radical scavenging ability. By neutralizing the radicals that initiate and propagate the lipid peroxidation chain reaction, these compounds can protect cell membranes from oxidative damage. researchgate.net

The efficacy of these compounds as inhibitors of lipid peroxidation has been demonstrated in various in vitro models, such as assays using linoleic acid oxidation induced by free radical initiators like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). mdpi.comnih.gov The ester bond and the phenolic hydroxyl groups in derivatives like cynarin (B1669657) and CAPE enhance their ability to interact with and neutralize lipid radicals. mdpi.com Cinnamic acids and their hybrid derivatives have been shown to exhibit significant anti-lipid peroxidation activity, highlighting their potential to mitigate oxidative stress-related damage. nih.gov

Influence of Molecular Structure on Antioxidant Potency

The antioxidant capacity of this compound and its derivatives is intrinsically linked to their molecular architecture. Specific structural features, particularly the substitution pattern on the aromatic rings, play a crucial role in their ability to scavenge free radicals.

Research into cinnamic acid amides and esters has identified key moieties that enhance antioxidant effects. nih.gov Compounds that incorporate catechol, o-methoxyphenol, or 5-hydroxyindole (B134679) groups have demonstrated potent scavenging activity against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical. nih.gov The spatial arrangement of hydroxyl (-OH) groups on the benzene (B151609) ring is a critical determinant of this activity. nih.gov Derivatives with a dihydroxybenzene structure, such as those resembling catechol (ortho-dihydroxy) and hydroquinone (B1673460) (para-dihydroxy), are classified as active radical scavengers. nih.gov In contrast, structures like resorcinol (B1680541) (meta-dihydroxy) are considered inactive, highlighting a clear preference for ortho- and para-positioning of hydroxyl groups for potent antioxidant function. nih.gov

Furthermore, the nature of the linkage between the cinnamic acid and phenethyl moieties influences antioxidant potency. A comparative analysis of cinnamic acid amides and esters showed that while both classes are active, the amide derivatives exhibit more powerful DPPH free radical scavenging capabilities than their ester counterparts. nih.gov The process of esterification itself has been noted as a strategy to improve the antioxidant activity of phenolic compounds. cabidigitallibrary.org These findings underscore that targeted modifications to both the phenolic ring and the carboxyl group of the cinnamic acid structure are vital for optimizing the antioxidant potential of these compounds. ukm.my

| Structural Feature | Influence on Antioxidant Potency | Supporting Evidence |

|---|---|---|

| Hydroxyl Group Position | Ortho or para positioning on the benzene ring significantly increases radical scavenging activity. | Active compounds include catechol and hydroquinone structures. nih.gov |

| Specific Moieties | Presence of catechol, o-methoxyphenol, or 5-hydroxyindole enhances potency. | Demonstrated potent DPPH free radical scavenging. nih.gov |

| Linkage Type | Amide linkage provides more potent DPPH scavenging activity compared to ester linkage. | Direct comparison of cinnamic acid amides and esters. nih.gov |

Anticancer and Antiproliferative Activities

This compound and its derivatives have demonstrated significant anticancer and antiproliferative effects across a range of cancer types, operating through various cellular mechanisms and signaling pathways.

The cytotoxic effects of this compound derivatives have been documented against numerous cancer cell lines. Caffeic acid phenethyl ester (CAPE), a prominent derivative, has shown high efficacy against SKOV-3 ovarian tumor cells. mdpi.com Furthermore, derivatives of cinnamic acid have demonstrated cytotoxicity against both MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com

The activity of these compounds against leukemia is particularly noteworthy. One derivative, 1-oxo-1-phenylpropan-2-yl cinnamate, exhibited significant growth inhibition (52.2% to 91.2%) against a panel of twelve different leukemia cell lines. scielo.br Another compound was evaluated against several human leukemia cell lines, showing varying levels of cytotoxicity. scielo.br Phenethyl p-coumarate and its amide analogue, N-phenethyl-p-coumaramide, have also been tested for their activity against P388 murine leukemia cells. ukm.my Research on propolis isolates, which contain these esters, found that phenethyl caffeate and cinnamoyl caffeate possess potent antiproliferative activity against colon 26-L5 carcinoma. ajouronline.com

Studies on ten different cinnamic acid phenethyl esters against four human oral squamous cell carcinoma cell lines further confirmed their cytotoxic potential. nih.gov The structural characteristics, such as the number and position of hydroxyl groups on the phenyl ring, are directly correlated with the observed anticancer potential. researchgate.net

Table 2: In Vitro Cytotoxicity of this compound Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Observed Effect (e.g., IC50) | Reference |

|---|---|---|---|

| 1-oxo-1-phenylpropan-2-yl cinnamate | Leukemia (12 types) | Significant inhibition (52.2% to 91.2%) | scielo.br |

| Compound 6c (cinnamate derivative) | K-562 (Leukemia) | IC50 > 100 µM | scielo.br |

| Compound 6c (cinnamate derivative) | KG-1 (Leukemia) | IC50 = 12.0 µM | scielo.br |

| Compound 6c (cinnamate derivative) | HL-60 (Leukemia) | IC50 = 12.6 µM | scielo.br |

| Compound 6c (cinnamate derivative) | Ramos (Leukemia) | IC50 = 9.4 µM | scielo.br |

| Caffeic Acid Phenethyl Ester (CAPE) | SKOV-3 (Ovarian) | Highly effective | mdpi.com |

| Cinnamic Acid Derivatives | MCF-7, MDA-MB-231 (Breast) | Cytotoxic | mdpi.com |

| Phenethyl Caffeate | Colon 26-L5 Carcinoma | EC50 = 1.76 µg/mL | ajouronline.com |

| Cinnamoyl Caffeate | Colon 26-L5 Carcinoma | EC50 = 0.114 µg/mL | ajouronline.com |

| Phenolic Acid Esters | Various (Colon, Melanoma, Lung, Cervix) | Cytotoxic | researchgate.net |

The anticancer activity of this compound derivatives is mediated by the induction of programmed cell death through distinct mechanisms, primarily apoptosis and ferroptosis.

Apoptosis Induction: Caffeic acid phenethyl ester (CAPE) is a well-documented inducer of apoptosis in various cancer cell lines. core.ac.ukresearchgate.netpreprints.org In human leukemia HL-60 cells, CAPE was found to inhibit the synthesis of DNA, RNA, and proteins, leading to cell death. researchgate.netpreprints.org The mechanism of apoptosis induction often involves the mitochondria-mediated (intrinsic) pathway. For instance, studies on breast cancer cells (MCF-7 and MDA-MB-231) showed that cinnamon extract, containing such compounds, increases the Bax/Bcl-2 ratio, which in turn elevates caspase-3 expression and induces apoptosis. mdpi.com Similarly, a study of ten cinnamic acid phenethyl esters found that one derivative prompted the cleavage of caspase-3, a key executioner in the apoptotic cascade. nih.gov CAPE can also enhance apoptosis triggered by other agents, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), by upregulating death receptor 5 (DR5) in liver cancer cells. frontiersin.org

Ferroptosis Activation: More recent investigations have uncovered a role for these compounds in inducing ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. Using CAPE as a scaffold, researchers have developed derivatives that act as potent inducers of ferroptosis. nih.govacs.org A specific derivative, 2-(1H-indol-3-yl)ethyl cinnamate, demonstrated improved anticancer activity against the triple-negative breast cancer cell line MDA-MB 231. nih.govacs.org The mechanism was confirmed to be ferroptotic, as evidenced by increased levels of reactive oxygen species (ROS) and lipid hydroperoxides (LOOH), a reduction in glutathione (B108866) (GSH) levels, and the reversal of cell death upon treatment with the ferroptosis inhibitor ferrostatin-1. nih.govacs.org This action was notably independent of GPX4 inhibition, a common target in ferroptosis. nih.gov

The biological effects of this compound and its derivatives are closely tied to their ability to modulate critical intracellular signaling pathways that regulate cellular stress, inflammation, and survival.

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Caffeic acid phenethyl ester (CAPE) and its analogues are known activators of the Nrf2 pathway. researchgate.netnih.govmdpi.comresearchgate.net Upon activation, Nrf2 translocates to the nucleus and induces the expression of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). mdpi.comnih.govnih.gov This activation of the Nrf2/HO-1 axis is a key mechanism for the cytoprotective and antioxidant effects observed. mdpi.comnih.gov Cinnamoyl-based compounds have been specifically identified as potent Nrf2-activators that can protect skin cells from photo-oxidative stress. nih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is central to the inflammatory response and cell survival, and its dysregulation is common in cancers. CAPE is a well-established inhibitor of NF-κB activation. nih.govzellx.denih.gov By preventing the activation of this transcription factor, CAPE and other derivatives can suppress the expression of genes involved in inflammation, proliferation, and survival. frontiersin.orgnih.gov For example, the inhibition of NF-κB is linked to the suppression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor invasion and metastasis. frontiersin.org This inhibitory action on NF-κB is a cornerstone of the anti-inflammatory and anticancer properties of these compounds. preprints.org

AhR Pathway: The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. Based on the available search results, there is limited direct evidence detailing the modulation of the AhR pathway by this compound or its derivatives.

HIF-1α Pathway: Hypoxia-inducible factor-1 alpha (HIF-1α) is a critical transcription factor that allows cells to adapt to low-oxygen (hypoxic) conditions, often found within solid tumors, by promoting angiogenesis and metastasis. The effect of cinnamate derivatives on HIF-1α appears to be context-dependent. In some settings, CAPE has been shown to inhibit the proliferation of vascular smooth muscle cells through a mechanism that involves the activation of HIF-1α. zellx.denih.gov Conversely, in models of liver cancer, caffeic acid has been found to decrease the activation of HIF-1α, leading to a reduction in vascular endothelial growth factor (VEGF) and a suppression of tumor-induced blood vessel formation. frontiersin.org Furthermore, cinnamaldehyde (B126680) has been shown to inhibit angiogenesis and metastasis by decreasing the synthesis of the HIF-1α protein. nih.gov

Cellular Mechanisms of Action (e.g., Apoptosis Induction, Ferroptosis Activation)

Anti-inflammatory and Immunomodulatory Effects

This compound and its derivatives possess significant anti-inflammatory and immunomodulatory properties, which are largely attributed to their ability to interfere with pro-inflammatory signaling cascades. netascientific.commdpi.com The primary mechanism for these effects is the inhibition of the NF-κB transcription factor. preprints.orgnih.govzellx.de

By blocking NF-κB activation, these compounds effectively reduce the production of numerous pro-inflammatory mediators. mdpi.com Studies have shown that derivatives can inhibit the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory molecules such as prostaglandins (B1171923) and nitric oxide (NO), respectively. mdpi.commdpi.com They also suppress the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. mdpi.commdpi.combiomolther.org The ester bond in compounds like CAPE is thought to increase lipophilicity, allowing for easier interaction with inflammatory enzymes such as lipoxygenase (LOX) and COX. mdpi.com This comprehensive downregulation of inflammatory pathways underscores the potential of these compounds in modulating inflammatory and immune responses. nih.govbiomolther.org

Neuroprotective Potential

A growing body of evidence supports the neuroprotective potential of this compound derivatives, particularly CAPE. researchgate.netpreprints.orgnih.govnih.gov This activity stems from their ability to counteract oxidative stress and neuroinflammation, two key factors that contribute to the progression of neurodegenerative diseases. researchgate.netpreprints.org

The neuroprotective mechanisms are multifaceted and involve the modulation of the same core signaling pathways responsible for their other biological activities. By activating the Nrf2 pathway, these compounds enhance the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), bolstering the brain's intrinsic defenses against oxidative damage. nih.gov Simultaneously, their inhibition of the NF-κB pathway dampens the neuroinflammatory response by reducing the expression of pro-inflammatory cytokines. researchgate.netnih.gov

In cellular models of Parkinson's disease, CAPE has been shown to increase neuronal viability, reduce the generation of damaging free radicals, and inhibit key effectors of apoptosis, such as caspase-3 activation and the release of cytochrome c from mitochondria. nih.gov Furthermore, certain cinnamic acid derivatives have demonstrated the ability to inhibit monoamine oxidase-B (MAO-B), an enzyme implicated in the pathology of Alzheimer's disease, suggesting they could serve as lead compounds for the development of novel neuroprotective therapies. nih.gov

Other Biological Activities and Functional Properties (e.g., UV Absorption)

Beyond its insecticidal properties, this compound possesses functional characteristics that make it valuable in other applications, notably as a ultraviolet (UV) radiation absorber. guidechem.com Cinnamic acid and its derivatives are recognized for their ability to absorb UV light, a property attributed to the extended π-conjugation system in their molecular structure. vulcanchem.commdpi.com This makes them candidates for use as filters in sunscreen and photoprotective formulations. nih.govresearchgate.net

This compound specifically has been identified as a UV absorber. guidechem.com Research indicates it has a UV absorption maximum (λmax) at 272 nm with a molar extinction coefficient (ε) of 18,500 L·mol⁻¹·cm⁻¹, confirming its capacity to absorb radiation in the UVB range. vulcanchem.com In a study investigating plasticizers for polyvinyl chloride (PVC) films, this compound exhibited a higher UV absorption capacity compared to other cinnamate-based compounds. mdpi.com This strong absorption, however, also resulted in reduced transparency and was suggested to contribute to the photodegradation of the material surface. mdpi.com The use of cinnamates in cosmetics as photoprotectors is well-established, with early sunscreens from the 1920s containing compounds like benzyl cinnamate. nih.gov

Table 3: UV Absorption Properties of this compound

| Property | Value | Context/Notes | Reference |

|---|---|---|---|

| UV Absorption Maximum (λmax) | 272 nm | Falls within the UVB range. | vulcanchem.com |

| Molar Extinction Coefficient (ε) | 18,500 L·mol⁻¹·cm⁻¹ | Indicates strong absorption capacity. | vulcanchem.com |

| Functional Application | Used as a UV absorber in sunscreen products. | guidechem.com | |

| Observed Effect in PVC Film | Demonstrated higher UV absorption capacity compared to other cinnamates. | mdpi.com |

V. Structure Activity Relationship Sar Studies

Impact of Substituents on the Phenethyl Moiety on Biological Activities

The phenethyl portion of the molecule plays a significant role in its interaction with biological targets. Altering the substitution pattern on the aromatic ring of this moiety can dramatically influence potency and efficacy.

Research on N-phenethyl substituted morphinans, for example, has shown that adding substituents to the phenethyl ring can significantly modify opioid receptor activity. mdpi.comscienceopen.com While not cinnamates, these studies provide insight into the role of the phenethyl group. For instance, derivatives with a para-hydroxy or ortho-fluoro substituent on the N-phenethyl ring were found to have subnanomolar potency at the µ-opioid receptor (MOR), being 30 to 40 times more potent than morphine. mdpi.comresearchgate.net The introduction of an N-phenethyl group in general has been shown to be highly favorable for enhancing affinity and selectivity at the MOR. plos.org

In a study focused on sinapic acid phenethyl ester (SAPE) analogues as inhibitors of 5-lipoxygenase (5-LO) biosynthesis, various substituents were placed on the phenethyl moiety. acs.org The results indicated that the position and nature of the substituent are critical. Compounds with a methyl, methoxy (B1213986), or trifluoromethyl group at the meta-position of the phenethyl ring were among the most potent inhibitors, showing activity 1.5 times greater than the parent SAPE and up to 11.5 times greater than the drug zileuton. acs.org This suggests that electronic and steric factors on the phenethyl ring are key determinants of activity.

| Compound | Substituent on Phenethyl Ring | Position of Substituent | IC₅₀ (µM) |

|---|---|---|---|

| SAPE (Parent Compound) | -H | - | 0.30 |

| 5l | -CH₃ | meta | 0.20 |

| 5o | -OCH₃ | meta | 0.21 |

| 5i | -CF₃ | meta | 0.20 |

| Zileuton (Reference) | - | - | 2.31 |

Influence of Modifications on the Cinnamate (B1238496) Moiety on Biological Activities

The cinnamate portion of the molecule, with its aromatic ring and unsaturated side chain, is a primary site for modifications aimed at enhancing biological activity.

The double bond in the acrylic acid chain of the cinnamate moiety is a key structural feature. It confers rigidity and specific stereochemistry to the molecule. Cinnamic acid can exist as cis (Z) or trans (E) isomers. nih.govatamanchemicals.com The trans isomer is generally more common and stable. nih.gov

SAR studies have shown that the stereochemistry of this double bond can be critical for biological activity. In a study on the acaricidal activity of ethyl cinnamate derivatives, the (E)-isomers were found to be more effective than their (Z)-isomers. researchgate.net This difference in activity is attributed to the different spatial arrangements of the functional groups, which affects how the molecule binds to its target. studymind.co.uk

However, the presence of the double bond itself is not always essential for activity. The saturation of the Cα-Cβ double bond to form a hydrocinnamate derivative can, in some cases, maintain or even enhance biological potential. For instance, ethyl 3-phenylpropanoate (a saturated derivative) showed greater acaricidal potential than ethyl cinnamate. researchgate.net This suggests that for certain activities, the flexibility gained by removing the rigid double bond may be advantageous. The hydrogenation of ethyl (E)-cinnamate to ethyl hydrocinnamate results in a more stable and less reactive structure. mdpi.com

The aromatic ring of the cinnamate moiety is a frequent target for modification. The number, position, and nature of substituents on this ring profoundly affect the molecule's physicochemical properties and biological activities. mdpi.com

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: The addition of hydroxyl and methoxy groups, as seen in derivatives like caffeic acid (3,4-dihydroxy) and ferulic acid (4-hydroxy-3-methoxy), is a common strategy. jocpr.com These groups can increase the molecule's antioxidant potential. mdpi.com For example, caffeic acid phenethyl ester (CAPE) is a well-known anti-inflammatory and antioxidant compound derived from propolis. bjmu.edu.cnnih.gov The position of these substituents is crucial; studies on cinnamic acid-based antimicrobials found that a hydroxyl group in the ortho-position was most active against E. coli, while placing it in the meta- or para-position led to a drastic loss of activity. mdpi.com In antiprotozoal studies, the introduction of a second substituent on the aromatic ring had a more profound effect on activity against L. donovani than a single substituent. nih.gov

Other Substituents: The introduction of nitro groups (-NO₂) on the benzene (B151609) ring has been shown to significantly improve the acaricidal activity of ethyl cinnamate derivatives. researchgate.net Conversely, adding groups like hydroxy, methoxy, acetoxy, methylenedioxy, bromo, or chloro often reduced this specific activity. researchgate.net

| Compound Base | Substituent | Position | Activity (IC₅₀) |

|---|---|---|---|

| Monosubstituted | -F | 3 | Less Active |

| Monosubstituted | -OCH₃ | 3 | Less Active |

| Monosubstituted | -COCH₃ | 3 | Less Active |

| Disubstituted | Various patterns | More Profound Effect |

The ester linkage and the associated alkyl chain (in this case, the phenethyl group) are also critical for activity.

Ester Linkage: Altering the carboxylic group of cinnamic acid to an ester function is often a key step in converting an inactive or weakly active acid into a bioactive derivative. mdpi.com The ester linkage itself can be replaced with a bioisostere, such as an amide group, to improve stability against hydrolysis by esterases and in acidic conditions, potentially increasing bioavailability. nih.govpreprints.org For instance, N-phenethyl-p-coumaramide, an amide analog, has demonstrated significant anticancer activity. researchgate.netukm.my

Alkyl Chain Length: The length and structure of the alkyl chain in the ester group significantly influence biological activity, primarily by affecting the compound's lipophilicity. Increased lipophilicity can enhance the penetration of the compound through biological membranes. mdpi.com In a study of the antimicrobial activity of a series of cinnamate esters, antibacterial activity increased with the length of the alkyl chain from methyl to butyl and decyl, suggesting that higher liposolubility improved passage through the bacterial membrane. mdpi.com However, this trend is not universal; pentyl cinnamate was found to be inactive against S. aureus, indicating an optimal chain length may exist for specific targets. mdpi.com

| Compound | Alkyl Group | MIC (µM) against various bacteria |

|---|---|---|

| Methyl cinnamate | Methyl | 789.19 |

| Ethyl cinnamate | Ethyl | 726.36 |

| Propyl cinnamate | Propyl | 672.83 |

| Butyl cinnamate | Butyl | 672.83 |

| Decyl cinnamate | Decyl | 550.96 |

Significance of Aromatic Ring Substituents (e.g., Hydroxyl, Methoxy Groups)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of compounds based on their chemical structures. nih.gov By identifying mathematical relationships between structural descriptors and activity, QSAR models can guide the design of new, more potent molecules. researchgate.net

Several QSAR studies have been performed on cinnamic acid derivatives to predict activities such as antifungal, antiprotozoal, and anticancer effects. nih.govresearchgate.netmdpi.com These models use a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties.

For a series of cinnamate ester analogues with antileishmanial and antitrypanosomal activity, QSAR modeling revealed a strong dependence of activity on the number and type of polar atoms, which in turn affects the hydrophobic and hydrophilic properties of the compounds. mdpi.com In another study on the antifungal activity of cinnamate derivatives, QSAR models successfully predicted the growth inhibition of two fungal species, Pythium sp and Corticium rolfsii. researchgate.net These models were then used to predict the activity of new, unsynthesized compounds, identifying several candidates expected to be highly active. researchgate.net These examples highlight the power of QSAR in rationalizing SAR data and accelerating the discovery of new therapeutic agents based on the phenethyl cinnamate scaffold.

Vi. Analytical Methodologies for Phenethyl Cinnamate

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating phenethyl cinnamate (B1238496) from complex mixtures and for its precise quantification. Gas chromatography and high-performance liquid chromatography are the most prevalently used methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like phenethyl cinnamate. It combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with entries in a spectral library. For instance, GC-MS analysis of essential oils and other natural extracts has successfully identified various cinnamate esters. nih.gov The temperature program is a critical parameter, often involving an initial hold temperature followed by a gradual ramp to a final temperature to ensure the effective separation of all components. ekb.egmdpi.com

Table 1: Typical GC-MS Parameters for Cinnamate Ester Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, DB-5) | ekb.egmdpi.com |

| Column Dimensions | 30-60 m length x 0.25-0.32 mm i.d. x 0.25 µm film thickness | ekb.egmdpi.com |

| Carrier Gas | Helium | ekb.egmdpi.com |

| Flow Rate | 1.1 - 1.2 mL/min | ekb.egmdpi.com |

| Injector Temperature | 220 - 250 °C | ekb.egmdpi.com |

| Temperature Program | Initial 50°C, ramp at 4-5°C/min to 250-300°C | ekb.egrsc.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | ekb.eg |

| Mass Scan Range | 39 - 550 m/z | ekb.egmdpi.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds, and it is well-suited for this compound. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for cinnamates. researchgate.netresearchgate.net

Detection is typically performed using an ultraviolet (UV) detector, as the cinnamate moiety is a strong chromophore. researchgate.net The method's parameters, such as mobile phase composition and flow rate, are optimized to achieve a good resolution and a reasonable analysis time. myfoodresearch.com Validation studies for similar compounds like ethyl p-methoxycinnamate have demonstrated the technique's linearity, accuracy, and precision, confirming its suitability for quantitative analysis. researchgate.netresearchgate.net

Table 2: Representative HPLC Conditions for Cinnamate Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (150 x 4.6 mm, 5 µm) | researchgate.netresearchgate.net |

| Mobile Phase | Isocratic or gradient mixture of Methanol (B129727)/Water or Acetonitrile/Water | researchgate.netresearchgate.net |

| Detector | UV or Photodiode Array (PDA) | researchgate.netmyfoodresearch.com |

| Detection Wavelength | ~272 - 310 nm | researchgate.netmyfoodresearch.com |

| Flow Rate | 0.7 - 1.0 mL/min | researchgate.netmyfoodresearch.com |

| Column Temperature | 28 - 30 °C | researchgate.netmyfoodresearch.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic methods are vital for confirming the molecular structure of this compound and assessing its purity. These techniques probe the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. ¹H-NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR provides similar information for carbon atoms.

For this compound, the ¹H-NMR spectrum would exhibit characteristic signals for the protons on the phenethyl group and the cinnamate moiety. The aromatic protons would appear in the downfield region (typically δ 7-8 ppm), while the aliphatic protons of the ethyl bridge and the vinylic protons of the cinnamate double bond would have distinct chemical shifts and coupling patterns. rsc.orgmdpi.com For example, the two vinylic protons show a large coupling constant (J ≈ 16 Hz), confirming the trans configuration of the double bond. rsc.org The ¹³C-NMR spectrum complements this by showing distinct signals for each unique carbon atom, including the carbonyl carbon of the ester group (around δ 165-170 ppm). mdpi.com

Table 3: Predicted NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity/Coupling | Source |

|---|---|---|---|---|

| Cinnamate | Vinylic Proton (Ar-CH=) | ~7.70 | Doublet, J ≈ 16.0 Hz | rsc.org |

| Cinnamate | Vinylic Proton (=CH-COO) | ~6.44 | Doublet, J ≈ 16.0 Hz | rsc.org |

| Cinnamate | Aromatic Protons | ~7.3-7.6 | Multiplet | rsc.org |

| Phenethyl | Aromatic Protons | ~7.2-7.4 | Multiplet | mdpi.com |

| Phenethyl | Methylene (B1212753) (-O-CH₂-) | ~4.4 | Triplet | - |

| Phenethyl | Methylene (-CH₂-Ar) | ~3.0 | Triplet | mdpi.com |

| Ester Carbonyl | ¹³C | ~167 | - | mdpi.com |

| Vinylic Carbons | ¹³C | ~118, ~145 | - | mdpi.com |

| Methylene Carbons | ¹³C | ~35, ~65 | - | mdpi.com |

Note: Predicted values are based on data for structurally similar compounds like N-phenethylcinnamamide and other cinnamate esters. rsc.orgmdpi.com

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. rtilab.com It is a rapid and non-destructive technique used to identify the functional groups present in a compound. mdpi.com The FTIR spectrum of this compound is characterized by specific absorption bands that confirm its structure.

Key characteristic peaks include a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1710-1730 cm⁻¹. Other significant absorptions include those for the C=C stretching of the aromatic rings and the alkene group (around 1600-1640 cm⁻¹), C-O stretching of the ester linkage (around 1100-1300 cm⁻¹), and C-H stretching and bending vibrations for both the aromatic and aliphatic parts of the molecule. nih.gov

Table 4: Key FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | nih.gov |

| Alkene C-H | Stretch | 3010 - 3040 | nih.gov |

| Aliphatic C-H | Stretch | 2850 - 2980 | nih.gov |

| Ester C=O | Stretch | 1710 - 1730 | nih.gov |

| Alkene C=C | Stretch | 1620 - 1640 | nih.gov |

| Aromatic C=C | Stretch | ~1600, ~1450, ~1500 | nih.gov |

| Ester C-O | Stretch | 1100 - 1300 | nih.gov |

| Trans-Alkene C-H | Out-of-plane bend | 960 - 980 | nih.gov |

Note: Values are based on typical frequencies for the respective functional groups found in similar molecules.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated system present in this compound. The extensive conjugation involving the benzene (B151609) ring, the carbon-carbon double bond, and the carbonyl group results in strong UV absorption.

Studies on cinnamates show a characteristic strong absorption maximum (λmax) in the UVB range of the electromagnetic spectrum. nih.gov For this compound, the λmax is expected to be around 310 nm when measured in a solvent like methanol or ethanol (B145695). nih.govmdpi.com This property is not only useful for identification but also forms the basis for quantitative analysis using HPLC with a UV detector.

Table 5: UV-Vis Spectroscopic Data for Cinnamate Derivatives

| Parameter | Value | Solvent | Source |

|---|---|---|---|

| λmax | ~310 nm | Methanol or Ethanol | nih.gov |

| Molar Absorptivity (ε) | High | - | mdpi.com |

| Electronic Transition | π → π* | - | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy

Advanced Characterization Techniques (e.g., High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the unambiguous identification and structural elucidation of chemical compounds, including this compound. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. nih.govmetasci.ca This precision allows for the determination of a molecule's elemental composition from its exact mass, a critical step in confirming its identity. nih.gov The process involves ionizing the molecule, which may cause it to break apart into smaller, charged fragments. The resulting mass spectrum displays the molecular ion (the intact molecule with a charge) and various fragment ions, with their abundances plotted against their m/z values. nih.govuni-saarland.de

For this compound, HRMS provides definitive confirmation of its molecular formula, C₁₇H₁₆O₂. vwr.comscbt.com The high-resolution measurement distinguishes its exact mass from other potential compounds that might have the same nominal mass. The data generated through HRMS is crucial for confirming the synthesis of this compound and for its identification in complex mixtures, such as natural extracts or commercial fragrance and flavor formulations. oup.comresearchgate.net

Table 1: High-Resolution Mass Spectrometry Data for this compound

This interactive table provides the key mass spectrometry data for the molecular ion of this compound.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₆O₂ | vwr.comscbt.com |

| Molecular Weight (Nominal) | 252 g/mol | vwr.comfao.org |

| Calculated Exact Mass ([M]+) | 252.11503 u | |

| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) | rsc.orgrsc.org |

| Observed Ion | [M+H]⁺, [M+Na]⁺, etc. | rsc.orgscielo.br |

Research into the fragmentation behavior of cinnamates provides a framework for interpreting the mass spectra of this compound. core.ac.uk A study on the ion kinetic energy (IKE) spectrum of β-phenylethyl cinnamate has been conducted to understand its specific decomposition pathways upon ionization. jst.go.jp The fragmentation of esters in mass spectrometry often involves characteristic cleavages, such as the loss of the alkoxy group. libretexts.org For this compound, the major fragment ions observed in its mass spectrum result from the cleavage of the ester bond and rearrangements within the molecule.

The analysis of these fragmentation patterns is essential for structural confirmation. For instance, the presence of ions corresponding to the cinnamoyl cation and the phenethyl cation are strong indicators of the parent structure. The high resolution of the technique allows for the elemental composition of each fragment to be determined, further solidifying the structural assignment. nih.gov

Table 2: Theoretical Major Fragment Ions of this compound in Mass Spectrometry

This interactive table outlines the potential major fragment ions of this compound and their corresponding mass-to-charge ratios (m/z), which are used for structural elucidation.

| Fragment Name | Chemical Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| Cinnamoyl Cation | C₉H₇O⁺ | 131.0497 | Cleavage of the ester C-O bond |

| Phenethyl Cation | C₈H₉⁺ | 105.0704 | Cleavage of the ester O-C bond with charge retention on the phenethyl group |

| Tropylium Ion | C₇H₇⁺ | 91.0548 | Rearrangement of the phenethyl or phenyl portion |

| Styrene Radical Cation | C₈H₈⁺˙ | 104.0626 | McLafferty rearrangement |

| Phenyl Cation | C₆H₅⁺ | 77.0391 | Fragmentation of the aromatic rings |

Advanced analytical workflows often couple liquid chromatography with high-resolution mass spectrometry (LC-HRMS), such as UHPLC-Q-Orbitrap HRMS, for the analysis of complex samples. researchgate.net This approach allows for the separation of individual components in a mixture before they are introduced into the mass spectrometer, enabling the characterization of cinnamates and other compounds even when they are present in a complex matrix like propolis. researchgate.net

Vii. Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle, exactly. scispace.com It has become a popular tool for chemists and physicists to understand and predict chemical properties. nih.govscm.com

DFT studies on cinnamate (B1238496) derivatives and related phenolic compounds have provided insights into their electronic structure and reactivity. For instance, studies on caffeic acid phenethyl ester (CAPE) and its derivatives, which share structural similarities with phenethyl cinnamate, have utilized DFT to explore their antioxidant activity. researchgate.netresearchgate.net These calculations help in understanding the mechanisms of free radical scavenging, such as homolytic hydrogen atom transfer (HHAT), sequential proton loss electron transfer (SPLET), and sequential electron transfer proton transfer (SET-PT). researchgate.net The preferred mechanism is often influenced by the solvent environment. researchgate.net

Prediction of Thermodynamic Properties (e.g., Enthalpies of Formation, Vaporization)

Computational methods, such as the G3(MP2)//B3LYP composite method, can be employed to calculate gas-phase standard enthalpies of formation. mdpi.com These theoretical values can then be compared with experimental data obtained from techniques like combustion calorimetry. mdpi.comacs.org For related compounds like ethyl (E)-cinnamate, the difference between experimental and computational gas-phase enthalpies of formation has been found to be within an acceptable range. mdpi.com

Enthalpies of vaporization are another critical thermodynamic property that can be determined experimentally using high-temperature Calvet microcalorimetry and the vacuum drop microcalorimetric technique. mdpi.com These experimental values provide a benchmark for computational predictions. The study of thermodynamic properties is crucial for understanding the energetics of molecules and their reactions. wiley-vch.denih.gov

Analysis of Solvent Effects on Molecular Conformation and Electronic Properties

The solvent environment can significantly influence the conformation and electronic properties of molecules. DFT calculations, often combined with continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM), are used to study these effects. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netfortunejournals.com This method is widely used to understand and predict the interactions between a ligand, such as this compound, and a biological target, typically a protein.

Prediction of Binding Affinity and Preferred Conformations

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, between a ligand and a target protein. mdpi.comscitechnol.com These simulations explore various possible conformations of the ligand within the binding site of the protein to identify the most stable binding mode. researchgate.netbiorxiv.org The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are also identified. mdpi.comfortunejournals.com For example, in studies of cinnamides and cinnamates, molecular docking has been used to predict binding modes and energies with microbial enzyme targets. nih.gov The accuracy of these predictions can be enhanced by considering multiple conformations and employing advanced scoring functions. biorxiv.org

Identification of Potential Biological Targets

Molecular docking is a valuable tool for identifying potential biological targets for a given compound. By screening a compound against a panel of known protein structures, it is possible to identify proteins with which the compound is likely to interact. ajol.info For instance, molecular docking studies on various cinnamates and related compounds have suggested potential interactions with targets involved in inflammation, such as cyclooxygenase-2 (COX-2) and various interleukins, as well as enzymes implicated in other diseases. fortunejournals.commdpi.comajol.info These in silico predictions can guide further experimental validation to confirm the biological activity of the compound.

In Silico Approaches for Predicting Biological Activities and SAR

In silico methods encompass a range of computational techniques used to predict the biological activities and establish Structure-Activity Relationships (SAR) for chemical compounds. semanticscholar.orgnih.gov These approaches are instrumental in the early stages of drug discovery and development. unbosque.edu.co

For cinnamate derivatives, in silico studies have been employed to predict various biological activities, including antimicrobial and anti-inflammatory effects. nih.govajol.info By analyzing a series of related compounds, SAR studies can identify the key structural features responsible for a particular biological activity. For example, research on synthetic cinnamides and cinnamates has shown that the nature of the ester or amide substituent significantly influences their antimicrobial potency. nih.gov These computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can then be used to design new derivatives with potentially enhanced activity. unbosque.edu.coresearchgate.net

Viii. Future Research Directions

Development of Next-Generation Phenethyl Cinnamate (B1238496) Analogs with Enhanced and Targeted Activities

The core structure of phenethyl cinnamate offers a versatile scaffold for chemical modification to create next-generation analogs with improved biological effects. The synthesis of derivatives by modifying both the cinnamic acid and the phenethyl alcohol moieties can lead to compounds with enhanced potency and target specificity. For instance, the simple chemical structure of similar phenylpropanoids like caffeic acid phenethyl ester (CAPE) has inspired the synthesis of numerous derivatives with improved biological properties. mdpi.com

Research has shown that the introduction of different functional groups can significantly impact the bioactivity of cinnamate derivatives. For example, studies on other cinnamic acid derivatives have demonstrated that the addition of hydroxyl groups or conjugation with amino acids can enhance cytotoxicity against various tumor cells. mdpi.com The development of hybrid compounds, combining the cinnamate scaffold with other bioactive molecules, is a particularly promising strategy to achieve synergistic anticancer effects. mdpi.comresearchgate.net

Future work will likely focus on creating a diverse library of this compound analogs and screening them for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. This will involve sophisticated synthetic chemistry to produce novel molecules and high-throughput screening assays to evaluate their efficacy.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for this compound and its analogs to work in concert with other bioactive compounds is a significant area for future investigation. Synergistic interactions can lead to enhanced therapeutic efficacy, potentially at lower concentrations, thereby reducing the risk of side effects.

Future research will likely explore the synergistic potential of this compound with a variety of compounds, including conventional drugs and other natural products. This could involve in vitro and in vivo studies to identify effective combinations and elucidate the underlying mechanisms of their synergistic action. Such research could pave the way for novel combination therapies for a range of diseases.

Advances in Sustainable Bioproduction and Chemoenzymatic Synthesis

As the demand for natural and sustainably sourced compounds grows, developing eco-friendly methods for producing this compound is crucial. While it can be extracted from natural sources, synthetic production is more common for commercial use. scentree.co Traditional chemical synthesis often relies on harsh conditions and potentially toxic catalysts. scentree.co

Biocatalysis, which utilizes enzymes for organic synthesis, presents a greener alternative. mdpi.com Enzymes can catalyze reactions under mild conditions with high selectivity, reducing waste and energy consumption. nih.gov For example, lipases have been successfully used to catalyze the synthesis of cinnamamide (B152044) derivatives from methyl cinnamates and phenylethylamines in continuous-flow microreactors, offering a rapid and efficient method. mdpi.comresearchgate.net

Future research will focus on optimizing these biocatalytic and chemoenzymatic processes. This includes discovering and engineering more efficient enzymes, developing continuous-flow reactor technologies, and utilizing renewable feedstocks. mdpi.comresearchgate.net These advancements will contribute to the sustainable and cost-effective production of this compound and its derivatives.

Integration of Multi-Omics Technologies for Deeper Mechanistic Understanding

To fully exploit the therapeutic potential of this compound, a comprehensive understanding of its mechanisms of action at the molecular level is essential. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. oup.com